2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide
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Overview
Description
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is a complex organic compound with a molecular formula of C8H11BrN4O2 This compound is known for its unique structure, which includes a furan ring substituted with bromine and dimethylamino groups, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-5-(dimethylamino)furan-2-carbaldehyde with N-phenylhydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
- 4-Bromo-5-(dimethylamino)furan-2-carbaldehyde
Uniqueness
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)-N-phenylhydrazinecarbothioamide is unique due to its combination of a furan ring with bromine and dimethylamino substitutions, along with a hydrazinecarbothioamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds.
Properties
Molecular Formula |
C14H15BrN4OS |
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Molecular Weight |
367.27 g/mol |
IUPAC Name |
1-[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-3-phenylthiourea |
InChI |
InChI=1S/C14H15BrN4OS/c1-19(2)13-12(15)8-11(20-13)9-16-18-14(21)17-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,17,18,21)/b16-9+ |
InChI Key |
KJEQKOHZMKGKFQ-CXUHLZMHSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=S)NC2=CC=CC=C2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=S)NC2=CC=CC=C2)Br |
Origin of Product |
United States |
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